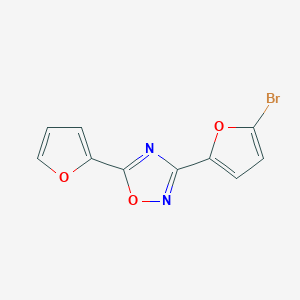

3-(5-bromo-2-furyl)-5-(2-furyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction

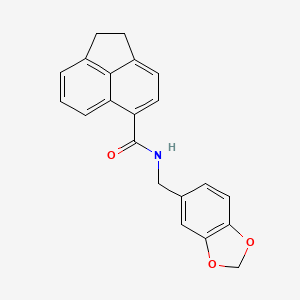

3-(5-bromo-2-furyl)-5-(2-furyl)-1,2,4-oxadiazole is a chemical compound known for its incorporation into various heterocyclic frameworks, particularly oxadiazoles. Oxadiazoles are prominent in chemical research due to their potential biological and pharmacological activities, though this report will not delve into drug uses or side effects.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazoles typically involves cyclization reactions under specific conditions. Microwave irradiation has been utilized for the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, showing advantages in yield, reaction rate, and simplicity compared to traditional methods (Li Zheng, 2004). Although not directly mentioning the target compound, this method may be applicable due to structural similarities.

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods such as NMR and IR to characterize synthesized compounds. Studies on related oxadiazole derivatives have highlighted their geometrical structure parameters and energy calculations using DFT methods to understand their molecular conformations (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

Oxadiazole compounds, including 1,3,4-oxadiazoles, participate in various chemical reactions due to their reactive nature. The reactivity can include cyclization from carboxylic acid derivatives and interaction with different chemical agents for the development of new structures. The presence of the furan and oxadiazole moieties contributes to their unique chemical behaviors and interactions (N. Simurova et al., 2020).

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Methodologies

Research highlights the synthesis of furan compounds and oxadiazoles through various chemical reactions, including thiocyanation, halogenation, and nitration, underscoring the versatility of these compounds in chemical synthesis. For instance, the study of bromination and thiocyanation of 2-amino- and 2-acetylamino-4-(2-furyl)thiazoles showcases the specific conditions under which furan derivatives can be selectively halogenated or functionalized, contributing to the synthetic toolkit for creating diverse furan-based molecules (Saldabol, Popelis, & Slavinska, 2002). Additionally, the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation highlights an efficient method for producing oxadiazole derivatives, emphasizing the role of microwave-assisted synthesis in enhancing reaction rates and yields (Zheng, 2004).

Biological Activities

Several studies have explored the biological activities of furan and oxadiazole derivatives, revealing their potential in drug development and antimicrobial applications. For example, compounds with the 5-nitro-2-furyl and 1,3,4-oxadiazole motifs have been found to exhibit strong antibacterial activities against Staphylococcus aureus, suggesting their utility as antibacterial agents (Hirao, Kato, & Hirota, 1971). The exploration of 1,3,4-oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker further demonstrates the synthetic flexibility of these compounds and their potential in creating biologically active molecules (Kudelko & Jasiak, 2013).

Propiedades

IUPAC Name |

3-(5-bromofuran-2-yl)-5-(furan-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O3/c11-8-4-3-6(15-8)9-12-10(16-13-9)7-2-1-5-14-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJMNSLGYCCHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NO2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromofuran-2-yl)-5-(furan-2-yl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

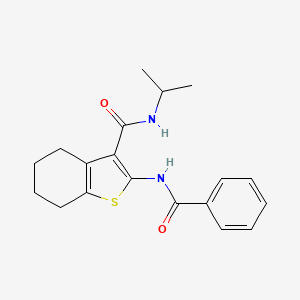

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

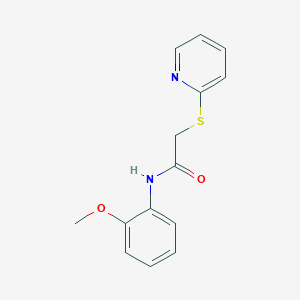

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

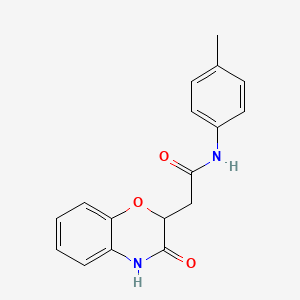

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)